molecular formula C23H22N4O3S3 B2460655 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide CAS No. 361172-92-1

4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2460655
CAS No.: 361172-92-1
M. Wt: 498.63
InChI Key: KVYMQGASBRNMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a benzo[d]thiazol-2-yl and thiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzamide with appropriate sulfonyl chlorides under basic conditions.

    Introduction of the Benzo[d]thiazol-2-yl and Thiazol-2-yl Groups: These groups can be introduced through nucleophilic substitution reactions, often using benzo[d]thiazol-2-yl halides and thiazol-2-yl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the azepan-1-ylsulfonyl group.

    Reduction: Reduction reactions can target the nitro groups if present in the benzamide core.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines can be formed.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide analogs: These compounds have similar structures but with slight modifications in the functional groups.

    Benzo[d]thiazol-2-yl derivatives: Compounds that share the benzo[d]thiazol-2-yl moiety.

    Thiazol-2-yl derivatives: Compounds that share the thiazol-2-yl moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S3/c28-21(16-9-11-17(12-10-16)33(29,30)27-13-5-1-2-6-14-27)26-23-25-19(15-31-23)22-24-18-7-3-4-8-20(18)32-22/h3-4,7-12,15H,1-2,5-6,13-14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYMQGASBRNMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.